
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of acetyloxy groups and an ethoxyphenyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- typically involves multiple steps. The starting materials often include benzamide derivatives and acetic anhydride. The reaction conditions usually require a catalyst and controlled temperature to ensure the proper formation of the acetyloxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process might include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler compound with similar core structure but lacking the acetyloxy and ethoxyphenyl groups.
Acetoxybenzamide: Contains acetyloxy groups but may differ in the position and number of these groups.
Ethoxyphenylbenzamide: Contains an ethoxyphenyl group but may lack the acetyloxy groups.
Uniqueness
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is unique due to the combination of acetyloxy and ethoxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
97565-07-6 |
|---|---|
Molekularformel |
C19H19NO6 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[4-acetyloxy-3-[(4-ethoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H19NO6/c1-4-24-15-7-5-14(6-8-15)20-19(23)17-11-16(25-12(2)21)9-10-18(17)26-13(3)22/h5-11H,4H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
BMCUFGZHFSUFRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


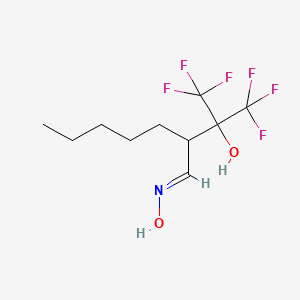
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
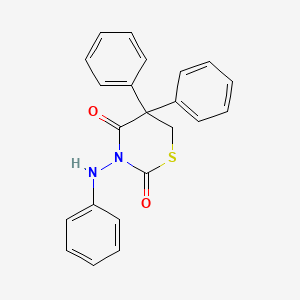
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
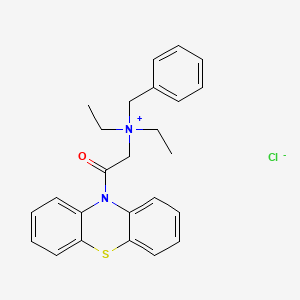
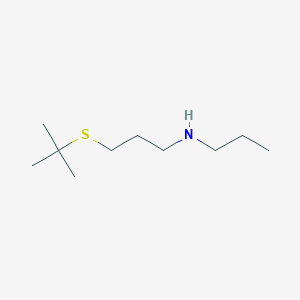
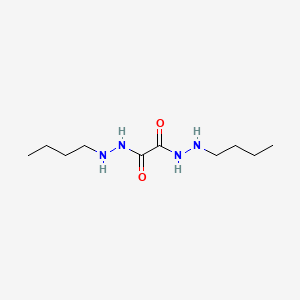
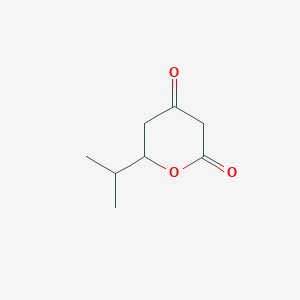
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)


